



Technical Support Center: Bis-N,N-glycinemethylenefluorescein (Calcein)

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Compound of Interest		
Compound Name:	Bis-N,N-	
	glycinemethylenefluorescein	
Cat. No.:	B12287391	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions regarding the use and stability of **Bis-N,N-glycinemethylenefluorescein** (Calcein) and its acetoxymethyl (AM) ester precursor, Calcein AM, in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Calcein and Calcein AM?

A: Calcein AM is a non-fluorescent, cell-permeant derivative of Calcein. Its lipophilic nature allows it to easily cross the membranes of live cells. Once inside a cell, intracellular esterase enzymes cleave the AM groups, converting the molecule into the highly fluorescent, hydrophilic Calcein.[1][2][3][4] This fluorescent form is then trapped within cells that have intact membranes.[5]

Q2: How is the fluorescent signal generated in a typical cell viability assay?

A: The process relies on the enzymatic activity of viable cells. Non-fluorescent Calcein AM is added to the cell culture, passes into the cells, and is hydrolyzed by intracellular esterases into the intensely green-fluorescent Calcein.[3] Dead cells, which have compromised membrane integrity and lack sufficient esterase activity, cannot convert the dye or retain it, and therefore do not fluoresce.[5]

Q3: What are the optimal storage conditions for Calcein AM solutions?



A: Calcein AM is highly susceptible to hydrolysis when exposed to moisture.[1][5][6]

- Powder: Store at or below -20°C, protected from light and moisture (desiccated).[3][6]
- Stock Solution: Prepare a 1-5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).[7] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccator.[5][6] Properly stored stock solutions are stable for at least six months.[5][6]

Q4: How stable is the aqueous working solution of Calcein AM?

A: Aqueous working solutions of Calcein AM are prone to hydrolysis and should be prepared fresh immediately before each experiment and used within one day.[1][6][8] Any unused working solution should be discarded.

Q5: What factors can negatively impact the fluorescence of converted Calcein?

A: While Calcein's fluorescence is stable across a pH range of 6.5 to 12, several factors can cause quenching (reduction of fluorescence intensity):[8][9]

- Low pH: Fluorescence intensity decreases at low pH values.[8]
- Ion Quenching: The fluorescence is strongly quenched by certain metal ions, including cobalt (Co²⁺), iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺).[8][10] It is not significantly affected by calcium (Ca²⁺) or magnesium (Mg²⁺) at physiological pH.[8]
- Self-Quenching: At very high intracellular concentrations (in the millimolar range), Calcein can exhibit self-quenching, where the fluorescence per molecule decreases.[11][12]

Section 2: Troubleshooting Guides Problem: Weak or No Fluorescence Signal

Question: My live cells are showing a very weak or no green fluorescence after staining with Calcein AM. What are the possible causes and solutions?



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Probable Cause	Recommended Solution	
Reagent Degradation	Calcein AM stock solution may have hydrolyzed due to moisture or degraded from light exposure.[5] Prepare a fresh working solution from a new or properly stored stock aliquot. Always store stock solutions desiccated and protected from light.[5]	
Insufficient Dye Concentration	The concentration of the Calcein AM working solution is too low for your specific cell type. Increase the final concentration of Calcein AM. Optimization may be required, typically within a range of 1 to 10 µM.[7]	
Inadequate Incubation Time	The incubation period was too short for sufficient uptake and conversion of Calcein AM. Increase the incubation time, typically from 30 minutes up to an hour.[1]	
Cellular Efflux	Some cell types have active multi-drug resistance (MDR) transporters that can pump the dye out of the cell. If this is suspected, consider using an efflux pump inhibitor like probenecid.[5]	
Poor Cell Health	Cells may be stressed or unhealthy, leading to reduced intracellular esterase activity. Ensure cells are healthy and in the logarithmic growth phase before the experiment.	
Incorrect Instrument Settings	The wrong filters are being used on the fluorescence microscope or plate reader. Ensure the instrument is set for Calcein's spectral properties (Excitation ~494 nm, Emission ~517 nm).[5][9]	



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Photobleaching	The sample was exposed to the excitation light	
	for too long, causing the fluorophore to be	
	destroyed. Minimize light exposure during	
	incubation and imaging.[5]	

Problem: High Background Fluorescence

Question: I'm observing high fluorescence in the medium or areas without cells. How can I reduce this background noise?



Probable Cause	Recommended Solution		
Incomplete Washing	Excess Calcein AM working solution was not fully removed after incubation. Increase the number of wash steps (typically 1-2 washes) with an appropriate buffer like PBS to thoroughly remove unbound dye.[7]		
Premature Hydrolysis of Calcein AM	Calcein AM hydrolyzed in the aqueous buffer before entering the cells, creating fluorescent Calcein outside the cells. Always prepare the working solution immediately before use.[6] Shorten the incubation time to minimize extracellular hydrolysis.[3][7]		
Esterase Activity in Serum	The cell culture medium contains serum, which may have esterase activity that hydrolyzes Calcein AM extracellularly.[3][6] Perform staining and washing in a serum-free medium or a balanced salt solution (e.g., PBS, HBSS).[1]		
Interference from Media Components	Phenol red in the culture medium can contribute to background fluorescence and interfere with the assay's sensitivity.[3][7] Use phenol red-free medium for the final incubation and reading steps.		
Inappropriate Labware	Using standard transparent plates for fluorescence reading can cause high background due to light scatter. Use blackwalled, clear-bottom microplates, which are designed to reduce crosstalk and background fluorescence.[3][7]		

Section 3: Quantitative Data & Properties Table 1: Spectral and Chemical Properties



Property	Value	Reference(s)
Chemical Name	Bis-N,N- glycinemethylenefluorescein	[13]
Calcein AM MW	~995 g/mol	[3][7]
Excitation (max)	~494 nm	[9]
Emission (max)	~517 nm	[9]
Cell Permeability (Calcein AM)	Permeant	[2]
Cell Permeability (Calcein)	Impermeant	[9]

Table 2: Factors Influencing Calcein Fluorescence

Factor	Effect on Fluorescence	Notes	Reference(s)
рН	Stable between pH 6.5 - 12.0	Fluorescence decreases at lower pH values.	[8][9]
Co ²⁺ , Mn ²⁺ , Fe ³⁺ , Cu ²⁺	Strong Quenching	This property is utilized in specific assays, such as monitoring mitochondrial permeability transition.	[8]
Ca ²⁺ , Mg ²⁺	No significant quenching	[8]	
High Concentration (>10 mM)	Self-Quenching	At 50 mM, Calcein fluorescence can be quenched by 99% (100-fold).	[11]

Section 4: Experimental Protocols



Protocol 1: Preparation of Calcein AM Solutions

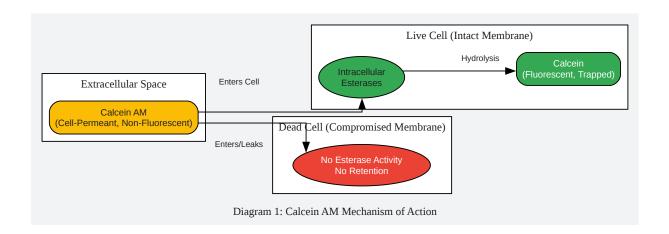
- Warm to Room Temperature: Before opening, allow the vial of lyophilized Calcein AM
 powder and the bottle of anhydrous DMSO to warm completely to room temperature to
 prevent moisture condensation.[1][5]
- Prepare Stock Solution (2 mM): Resuspend a 50 μg pellet of Calcein AM in 25 μL of anhydrous DMSO to create a 2 mM stock solution.[3][7] Mix well by vortexing.
- Store Stock Solution: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store at ≤ -20°C in a desiccator, protected from light.[3]
- Prepare Working Solution (2 μ M):Immediately prior to use, dilute the 2 mM stock solution 1:1000 in a suitable buffer (e.g., PBS or HBSS, serum-free) to make a 2 μ M working solution. For example, add 10 μ L of 2 mM stock to 10 mL of buffer.[6][8] The optimal final concentration may need to be determined empirically for each cell type.[2]

Protocol 2: Staining Adherent Cells in a 96-Well Plate

- Cell Plating: Plate adherent cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.
- Remove Culture Medium: Carefully aspirate the culture medium from each well.
- Wash Cells: Gently wash the cells once by adding 100 μ L of a suitable buffer (e.g., PBS) to each well and then aspirating it. This removes residual serum and phenol red.[7]
- Add Staining Solution: Add 50-100 μL of the freshly prepared Calcein AM working solution to each well, ensuring the cell monolayer is fully covered.[7][8]
- Incubate: Incubate the plate for 15-45 minutes at 37°C, protected from light.[8]
- Measure Fluorescence: Measure the fluorescence using a microplate reader with filters appropriate for Calcein (Excitation ~490 nm, Emission ~520 nm).[3][7]

Section 5: Visual Guides and Workflows

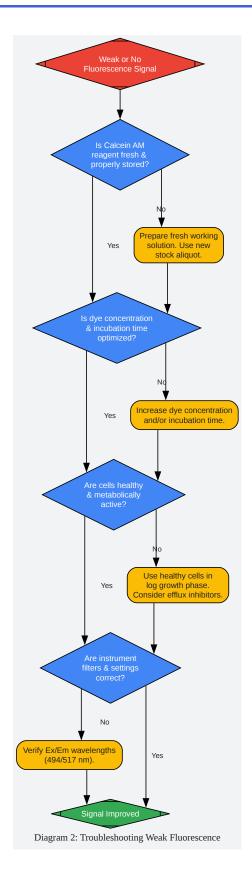




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Diagram 1: Calcein AM Mechanism of Action

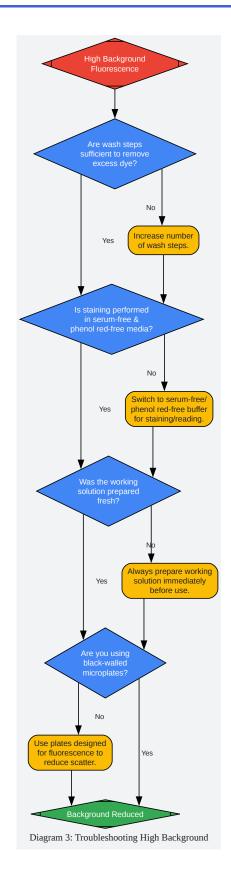




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Diagram 2: Troubleshooting Weak Fluorescence





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Diagram 3: Troubleshooting High Background



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